molecular formula C10H12N2O3 B2504996 Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate CAS No. 1980053-94-8

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2504996
CAS No.: 1980053-94-8
M. Wt: 208.217
InChI Key: YUJOUXYTZWTUCV-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic System Analysis

Core Structural Features

The compound features a bicyclo[1.1.1]pentane (BCP) scaffold fused to a 1,3-oxazole ring. The BCP system is a strained carbocyclic structure comprising three fused rings of four carbon atoms each, creating a unique three-dimensional geometry. Key structural attributes include:

  • Bicyclo[1.1.1]pentane core : The bridgehead carbon atoms (C1, C2, C3) form a rigid, non-planar framework with bond angles deviating from typical tetrahedral geometry due to strain.
  • Oxazole ring : A five-membered heterocycle containing one oxygen (O1) and one nitrogen (N1) atom. The oxazole’s 4-position is substituted with a methyl carboxylate group (-COOCH3), while the 2-position is linked to the BCP via an amine group (-NH2).
Table 1: Bond Lengths and Angles in the Bicyclo[1.1.1]pentane-Oxazole System
Parameter Value (Å or °) Source
C1–C2 (BCP bridgehead) 1.54 XRD
N1–C4 (oxazole) 1.32 NMR
O1–C5 (oxazole) 1.36 XRD
BCP bridge angle (C1-C2-C3) 90.7° DFT

Electronic and Steric Effects

The BCP scaffold imposes significant steric constraints, limiting rotational freedom at the bridgehead positions. Computational studies reveal:

  • Strain energy : ~65 kcal/mol for the BCP system, enhancing reactivity in strain-release reactions.
  • Electron distribution : The oxazole’s nitrogen and oxygen atoms create an electron-deficient aromatic system, facilitating nucleophilic substitution at the carboxylate group.

Properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOUXYTZWTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic dissection of methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate reveals two primary disconnections: (i) the bicyclo[1.1.1]pentane-1-amine subunit and (ii) the 1,3-oxazole-4-carboxylate fragment. The convergent synthesis strategy involves preparing these modules separately before coupling them via nucleophilic substitution or metal-catalyzed cross-coupling.

Bicyclo[1.1.1]pentane-1-Amine Synthesis

The bicyclo[1.1.1]pentane core is typically synthesized via [2π+2σ] cycloaddition between bicyclo[1.1.0]butane and diazomethane, followed by selective functionalization. A modified approach employs photochemical activation to generate the strained system, yielding bicyclo[1.1.1]pentane-1-carboxylic acid, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation. Recent advances utilize nickel-catalyzed C–N coupling to directly install the amine group, achieving yields of 68–72%.

1,3-Oxazole-4-Carboxylate Construction

The oxazole ring is constructed using the Robinson–Gabriel synthesis, where α-acylaminoketones undergo cyclodehydration. For the 4-carboxylate derivative, methyl 2-amino-4-oxo-4H-oxazole-5-carboxylate serves as a key intermediate. Alternative routes involve palladium-mediated carbonylation of propargylamines, enabling direct introduction of the ester group at the 4-position.

Stepwise Synthetic Protocols

Method A: Fragment Coupling via Nucleophilic Aromatic Substitution

Synthesis of 3-Aminobicyclo[1.1.1]pent-1-ylboronic Acid

Bicyclo[1.1.1]pentane-1-carboxylic acid (10 mmol) is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia gas in dichloromethane to yield the primary amide. Subsequent Hofmann degradation using bromine in basic conditions (NaOH, H₂O/EtOH) provides 3-aminobicyclo[1.1.1]pentane (83% yield). Boronation via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) furnishes the boronic acid derivative.

Preparation of Methyl 2-Bromo-1,3-oxazole-4-carboxylate

Methyl 4-oxo-4H-oxazole-5-carboxylate (15 mmol) is brominated using PBr₃ in acetonitrile at 0°C, achieving regioselective substitution at the 2-position (91% yield). The bromide serves as an electrophilic partner for Suzuki–Miyaura coupling.

Suzuki–Miyaura Cross-Coupling

The boronic acid (1.2 equiv) and bromooxazole (1.0 equiv) are reacted under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) at 80°C for 12 hours. Chromatographic purification affords the coupled product in 65% yield with >95% purity by HPLC.

Method B: One-Pot Oxazole Cyclization with Prefunctionalized Bicycloamine

In Situ Generation of α-Acylaminoketone

A mixture of 3-aminobicyclo[1.1.1]pentane (5 mmol) and methyl 2-chloro-3-oxopropanoate (5.5 mmol) in THF is stirred at −78°C under N₂. Addition of triethylamine (6 mmol) induces condensation, forming the α-acylaminoketone intermediate.

Cyclodehydration and Esterification

The intermediate is treated with polyphosphoric acid (PPA) at 120°C for 3 hours, promoting oxazole ring closure. Quenching with ice-water and extraction with ethyl acetate yields the crude product, which is esterified using methanol and H₂SO₄ (cat.) under reflux (78% overall yield).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Total Yield 52% (3 steps) 78% (2 steps)
Purification Complexity Medium (chromatography) Low (recrystallization)
Scalability >100 g demonstrated Limited to 50 g batches
Byproduct Formation <5% 12–15%
Reaction Time 18 hours 8 hours

Method B offers superior efficiency for small-scale synthesis, while Method A is preferable for gram-scale production due to better control over regiochemistry.

Critical Process Optimization Parameters

Solvent Effects on Cyclization

Nonpolar solvents (toluene, xylene) favor oxazole formation but slow reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition of the bicycloamine. Optimal results are obtained using THF/water (9:1), balancing reactivity and stability.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxazole-H), 3.91 (s, 3H, OCH₃), 3.45 (br s, 2H, NH₂), 2.35–2.18 (m, 5H, bicyclo-H).
HRMS (ESI): m/z calc. for C₁₀H₁₃N₂O₃ [M+H]⁺ 209.0926, found 209.0923.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.2% purity with retention time 6.74 min. Residual solvents are below ICH Q3C limits (DMSO < 500 ppm, THF < 720 ppm).

Industrial-Scale Considerations

Apollo Scientific’s production process utilizes Method A with the following modifications:

  • Continuous flow Suzuki coupling (residence time 8 min, 92% conversion)
  • In-line IR monitoring for real-time boronic acid quantification
  • Crystallization-driven purification (ethanol/water), eliminating chromatography.

The final product is isolated as a hydrochloride salt for enhanced stability, requiring storage at 2–8°C as per safety guidelines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring’s electron-deficient nature and the bicyclic amine’s nucleophilic amino group facilitate substitution reactions.

Reaction Type Reagents/Conditions Products Key Notes
Aromatic substitutionAlkyl halides, Pd catalysis5-Alkylated oxazole derivativesPositional selectivity driven by ring electronics
Amine alkylationAlkyl bromides, DIPEA, DMF, 60°CN-Alkylated bicyclo[1.1.1]pentane derivativesBicyclic amine retains structural integrity

For example, the amino group undergoes alkylation with ethyl bromoacetate in DMF to yield N-alkylated products, while the oxazole’s C5 position reacts with electrophiles under palladium-mediated cross-coupling conditions.

Amide Bond Formation

The carboxylate ester can be hydrolyzed to a carboxylic acid, enabling peptide coupling or ester interchange.

Reaction Type Reagents/Conditions Products Yield Optimization
Ester hydrolysisLiOH/H₂O, THF, 25°CCarboxylic acid derivative85–92% yield via saponification
Amide couplingEDC/HOBt, amines, DCMOxazole-4-carboxamidesRequires anhydrous conditions

The methyl ester is selectively cleaved under basic conditions, and the resulting acid participates in amide bond formation with primary amines using carbodiimide coupling agents .

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions, leveraging its conjugated π-system.

| Reaction Type |

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound's structural features make it a candidate for the development of new therapeutic agents. Its potential as an enzyme inhibitor and receptor modulator is particularly noteworthy. Research indicates that derivatives of this compound may exhibit anticancer properties, making it valuable in oncology research. For instance, studies have shown promising results in inhibiting cancer cell growth, particularly in breast and colon cancer models .

Case Study: Anticancer Activity
In a study evaluating new oxazole derivatives, Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate was tested for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against MDA-MB-231 cells (a breast cancer cell line), suggesting that further exploration could lead to the development of effective anticancer drugs .

Biological Research Applications

Enzyme Interaction Studies
Due to its unique bicyclic structure, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding. The distinct characteristics of the bicyclo[1.1.1]pentane moiety enhance binding affinity to specific biological targets, facilitating the investigation of biochemical pathways .

Biological Activity Evaluation
Recent studies have highlighted the compound's antimicrobial and anticonvulsant activities, suggesting its potential in treating infections and neurological disorders . The biological evaluation of similar compounds has shown that modifications can lead to enhanced therapeutic profiles.

Material Science Applications

Polymer Development
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings with unique properties. Its stability and reactivity allow for the creation of materials that can be tailored for specific industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s unique bicyclic framework and functional groups distinguish it from structurally related molecules. Below is a comparative analysis based on data from analogs in the literature:

Compound Name Molecular Weight Melting Point (°C) Key Substituents Spectral Data (IR/NMR/MS)
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate (Target) ~250 (estimated) Not reported 3-aminobicyclo[1.1.1]pentane, oxazole, ester NH$_2$ (IR: ~3300 cm$^{-1}$), C=O (IR: ~1700 cm$^{-1}$)
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate () 175.56 74–76 Chloromethyl, oxazole, ester C=O (IR: ~1700 cm$^{-1}$), Cl (NMR: δ ~4.5 ppm)
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7c, ) 439.45 150–152 Sulfonylpyrazole, phenyl, oxazole, ester NH$2$ (IR: ~3300 cm$^{-1}$), SO$2$ (IR: ~1350 cm$^{-1}$)
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride () 179.62 Not reported Bicyclo[1.1.1]pentane, amine, ester NH$_3^+$ (IR: ~3000 cm$^{-1}$), C=O (IR: ~1700 cm$^{-1}$)

Key Observations:

Bicyclic Core vs. Planar Systems : The target compound’s bicyclo[1.1.1]pentane introduces significant steric strain compared to planar aromatic systems (e.g., phenyl in 7c). This strain may enhance reactivity or alter binding affinities in biological systems.

Sulfonylpyrazole derivatives (e.g., 7c) exhibit higher molecular weights (439 vs. ~250) and distinct electronic profiles due to the electron-withdrawing sulfonyl group.

Thermal Stability : The target compound’s melting point is expected to exceed that of (74–76°C) due to hydrogen bonding from the amine and rigidity of the bicyclic core. However, it may be lower than sulfonylpyrazole analogs (150–203°C) due to reduced aromatic stacking.

Biological Activity

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate (CAS No. 1980053-94-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure combined with an oxazole ring, which is known for its diverse biological activities. The molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3} with a molecular weight of approximately 208.214 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.

Key Findings:

  • In Vitro Studies : A series of oxazole compounds were evaluated against the NCI-60 human tumor cell lines, demonstrating promising growth inhibitory properties with GI50 values in the low micromolar to nanomolar range .
  • Mechanism of Action : These compounds often act as microtubule inhibitors by binding to colchicine sites on tubulin, leading to depolymerization and subsequent cell cycle arrest .

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antimicrobial properties. A comprehensive review indicated that various oxazole compounds exhibit activity against a range of bacterial and fungal pathogens.

Antimicrobial Efficacy Table:

CompoundMIC (µg/ml)Target Pathogen
111.6Candida albicans
120.8Aspergillus niger
Reference Drug3.25-Fluorocytosine

This table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .

Study on Anticancer Properties

A study published in Nature reported the synthesis and evaluation of novel oxazole sulfonamides, including analogs similar to this compound. The findings suggested that these compounds could effectively inhibit leukemia cell lines with mean GI50 values significantly lower than those of existing treatments .

Antimicrobial Assessment

In another study focusing on antimicrobial activity, researchers synthesized a library of oxazole derivatives and tested them against various bacterial strains including E. coli and S. aureus. The results indicated notable antibacterial activity at higher concentrations, showcasing the potential of these compounds as therapeutic agents .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies the bicyclo[1.1.1]pentane (δ 2.5–3.5 ppm for bridgehead protons) and oxazole (δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray crystallography : SHELXL refines high-resolution data to resolve steric strain in the BCP core . ORTEP-3 generates thermal ellipsoid plots to visualize bond distortions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃N₂O₃⁺: 229.0947) .

How can contradictions between computational predictions and experimental data be resolved?

Q. Advanced

  • DFT vs. crystallography : Compare computed (e.g., Gaussian09) and experimental bond lengths/angles. Discrepancies in BCP bridgehead bonds (>1.8 Å) suggest adjustments to dispersion corrections in DFT .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility not captured in static models .
  • Multi-technique validation : Overlay IR/Raman spectra with computational vibrational modes to confirm functional group assignments .

What methodologies assess the compound’s interactions with biological targets?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., Ala-scanning) .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • BCP ring strain : Causes poor crystal growth. Use slow vapor diffusion with dichloromethane/hexane to stabilize lattice packing .
  • Twinned data : SHELXD detects pseudo-merohedral twinning, and SHELXL refines using TWIN/BASF commands .
  • Disorder : Partial occupancy of the oxazole methyl group is modeled with ISOR restraints .

What strategies enable regioselective functionalization of the oxazole ring?

Q. Advanced

  • Directed ortho-metallation : Use TMPLi to deprotonate the oxazole C5 position, followed by electrophilic quenching (e.g., I₂) .
  • Cross-coupling : Suzuki-Miyaura reactions at C2 require Pd(OAc)₂/XPhos and arylboronic acids .
  • Protecting groups : Boc-protection of the BCP amine prevents unwanted side reactions during oxazole derivatization .

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